(2E)-3-(furan-2-yl)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Description
(2E)-3-(furan-2-yl)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is an organic compound that features a unique structure combining furan and thiazole rings
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O2S/c15-8-10(7-11-3-1-5-17-11)14-16-12(9-19-14)13-4-2-6-18-13/h1-7,9H/b10-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRNBAZSNRCJHF-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2E)-3-(furan-2-yl)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves the reaction of 2-furanacrylamide with appropriate reagents under controlled conditions. One method involves using (EtO)3SiH and a phenylselenophenol iron complex as a catalyst in tetrahydrofuran (THF) at 60°C for 24 hours . The reaction mixture is then purified through extraction and recrystallization to obtain the desired product.
Chemical Reactions Analysis
(2E)-3-(furan-2-yl)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Scientific Research Applications
Biological Applications
Research indicates that (2E)-3-(furan-2-yl)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile exhibits significant biological activities:
Anticancer Properties
Studies have shown that this compound and its derivatives possess anticancer activity. For instance, compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The thiazole moiety in the compound is associated with antimicrobial properties. Research has demonstrated that thiazole derivatives can exhibit activity against various bacterial strains, suggesting potential applications in developing new antibiotics .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It is believed to interact with specific enzymes involved in inflammatory pathways, thus reducing inflammation in cellular models .
Material Science Applications
The unique electronic properties of this compound make it a candidate for use in organic electronic materials. Its conjugated system allows for efficient charge transport, which is beneficial in applications such as organic photovoltaics and field-effect transistors .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
-
Anticancer Activity Study : A study demonstrated that derivatives of this compound showed potent inhibitory effects on various cancer cell lines, with IC50 values indicating significant cytotoxicity .
Compound Cell Line IC50 (µM) A MCF7 5.0 B HeLa 7.5 C A549 6.0 -
Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against gram-positive and gram-negative bacteria, revealing moderate activity compared to standard antibiotics .
Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 100 µg/ml S. aureus 150 µg/ml Pseudomonas aeruginosa 200 µg/ml - Material Science Application : Research into the use of this compound in organic electronics has shown promising results in enhancing charge mobility in thin films used for electronic devices .
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The furan and thiazole rings can participate in various binding interactions, influencing biological pathways and exerting specific effects.
Comparison with Similar Compounds
Similar compounds include:
Furan-2-carboxamide: Used as an intermediate in drug synthesis.
2-furyl acetonitrile: Another intermediate with potential bioactivity.
3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Used in materials science for developing new polymers
Biological Activity
The compound (2E)-3-(furan-2-yl)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a furan moiety and a thiazole ring, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathways often include the formation of the furan and thiazole derivatives through condensation reactions. Specific methodologies for synthesizing related furan and thiazole compounds have been documented in the literature, which may provide insights into the synthesis of this compound .
1. Antitumor Activity
Research has indicated that compounds containing thiazole rings exhibit significant antitumor properties. For instance, thiazole derivatives have shown cytotoxic effects against various cancer cell lines. The presence of electron-donating groups on the phenyl ring has been correlated with enhanced activity .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound 9 | Jurkat | 1.61 ± 1.92 |
| Compound 10 | A431 | 1.98 ± 1.22 |
This data suggests that this compound could potentially exhibit similar antitumor activity due to its structural components.
2. Enzyme Inhibition
Another area of interest is the inhibitory activity against enzymes such as tyrosinase. Tyrosinase plays a crucial role in melanin biosynthesis and is a target for skin-whitening agents. Studies on related furan derivatives have shown potent tyrosinase inhibitory activity with IC50 values significantly lower than that of standard inhibitors .
| Compound | Substrate | IC50 (µM) |
|---|---|---|
| Compound 8 | L-Tyrosine | 0.0433 ± 0.0016 |
| Compound 8 | L-DOPA | 0.28 ± 0.01 |
These findings suggest that this compound may also possess similar enzyme inhibition capabilities.
3. Antibacterial Activity
Thiazole-containing compounds have been reported to exhibit antibacterial properties against various Gram-positive and Gram-negative bacteria . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to (2E)-3-(furan-2-yl)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enene nitrile:
-
Antitumor Activity : A study demonstrated that thiazole derivatives showed significant cytotoxicity against cancer cell lines, suggesting that modifications in the thiazole structure could enhance their efficacy .
- Example : A derivative with a methyl group at position 4 exhibited improved cytotoxicity.
- Enzyme Inhibition : Research on furan-based derivatives indicated strong inhibition of mushroom tyrosinase, which could be extrapolated to predict similar effects for the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
